molecular formula C12H17N3O2 B14567365 Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate CAS No. 61369-44-6

Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate

Cat. No.: B14567365
CAS No.: 61369-44-6
M. Wt: 235.28 g/mol
InChI Key: WRZAFJUHPDBIGU-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential pharmacological properties and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate typically involves the cyclocondensation of 1,2-diamines with α-dicarbonyl compounds. One common method includes the reaction of 1,2-cyclohexanediamine with ethyl pyruvate in the presence of a catalytic amount of acetic acid in ethanol . The reaction proceeds under reflux conditions to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . These approaches not only improve the yield but also make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxaline derivatives, and substituted quinoxalines with diverse functional groups .

Scientific Research Applications

Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For instance, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate
  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate is unique due to its specific quinoxaline structure, which imparts distinct biological activities and synthetic versatility. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

CAS No.

61369-44-6

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl N-(1-methyl-6,7-dihydro-5H-quinoxalin-2-yl)carbamate

InChI

InChI=1S/C12H17N3O2/c1-3-17-12(16)14-11-8-13-9-6-4-5-7-10(9)15(11)2/h7-8H,3-6H2,1-2H3,(H,14,16)

InChI Key

WRZAFJUHPDBIGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=C2CCCC=C2N1C

Origin of Product

United States

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